molecular formula C20H18ClN3O4 B15085392 Ethyl 2-(3-(2-(2-(4-chlorophenyl)acetyl)hydrazono)-2-oxoindolin-1-yl)acetate CAS No. 624726-30-3

Ethyl 2-(3-(2-(2-(4-chlorophenyl)acetyl)hydrazono)-2-oxoindolin-1-yl)acetate

Cat. No.: B15085392
CAS No.: 624726-30-3
M. Wt: 399.8 g/mol
InChI Key: OGLLZFVCOAMBBD-UHFFFAOYSA-N
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Description

The compound Ethyl 2-(3-(2-(2-(4-chlorophenyl)acetyl)hydrazono)-2-oxoindolin-1-yl)acetate is a heterocyclic derivative featuring a 2-oxoindolin core substituted with a hydrazono linkage connected to a 4-chlorophenyl acetyl group. Its structure integrates key pharmacophores:

  • 2-Oxoindolin: A privileged scaffold in medicinal chemistry, known for interactions with biological targets via hydrogen bonding and π-stacking .
  • 4-Chlorophenyl acetyl: Enhances lipophilicity and modulates electronic properties through the electron-withdrawing chlorine substituent .

Properties

CAS No.

624726-30-3

Molecular Formula

C20H18ClN3O4

Molecular Weight

399.8 g/mol

IUPAC Name

ethyl 2-[3-[[2-(4-chlorophenyl)acetyl]diazenyl]-2-hydroxyindol-1-yl]acetate

InChI

InChI=1S/C20H18ClN3O4/c1-2-28-18(26)12-24-16-6-4-3-5-15(16)19(20(24)27)23-22-17(25)11-13-7-9-14(21)10-8-13/h3-10,27H,2,11-12H2,1H3

InChI Key

OGLLZFVCOAMBBD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)CC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-(2-(2-(4-chlorophenyl)acetyl)hydrazono)-2-oxoindolin-1-yl)acetate typically involves multiple steps. One common method starts with the preparation of the indole core, followed by the introduction of the hydrazono group and the ethyl acetate moiety. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process would be optimized for efficiency, cost-effectiveness, and environmental safety. Key steps would include the careful control of reaction temperatures, pressures, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-(2-(2-(4-chlorophenyl)acetyl)hydrazono)-2-oxoindolin-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Ethyl 2-(3-(2-(2-(4-chlorophenyl)acetyl)hydrazono)-2-oxoindolin-1-yl)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-(2-(2-(4-chlorophenyl)acetyl)hydrazono)-2-oxoindolin-1-yl)acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

Compound Name Substituent Key Structural Features Impact on Properties
Target Compound 4-Chlorophenyl acetyl Chlorine at para position Increases electron-withdrawing effects, stabilizes hydrazono linkage
Ethyl 2-(3-(2-(3-bromobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate 3-Bromobenzoyl Bromine at meta position Stronger electron-withdrawing effect than Cl; may enhance electrophilicity
Ethyl 2-(3-(2-(2,4-dichlorophenoxy)acetyl)hydrazono)-2-oxoindolin-1-yl)acetate 2,4-Dichlorophenoxy acetyl Two Cl atoms; phenoxy linker Increased steric bulk and lipophilicity; altered hydrogen-bonding capacity
Ethyl 2-chloro-2-(4-chlorophenylhydrazono)acetate Chlorine on hydrazono carbon Z-configuration of hydrazono group Planar C–N–N=C linkage facilitates intermolecular H-bonding (melting point: 428–431 K)

Key Observations :

  • Electron-withdrawing substituents (Cl, Br) stabilize the hydrazono group and enhance thermal stability.
  • Para-substituted derivatives exhibit higher symmetry and packing efficiency, leading to elevated melting points compared to meta-substituted analogs.

Key Observations :

  • Microwave-assisted synthesis (e.g., in ) often achieves higher yields (>90%) compared to conventional methods.
  • Solvent-free conditions improve atom economy but may reduce regioselectivity.

Spectral and Physical Properties

Compound IR (C=O stretch, cm⁻¹) $ ^1 \text{H NMR} $ (δ, ppm) Melting Point (°C)
Target Compound ~1727 (ester C=O), ~1633 (C=N) Not available Not available
Ethyl 2-(3-(2-(4-methyl-3-nitrobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate 1736–1744 NH/OH protons: 8.03–10.58 223–239
Ethyl 2-chloro-2-(2-(2-chlorophenyl)hydrazono)acetate 1728–1740 Aromatic H: 6.8–7.5 155–157

Key Observations :

  • Ester carbonyl stretches appear at ~1725–1740 cm⁻¹, while hydrazono C=N absorbs near 1630 cm⁻¹ .
  • NH protons in hydrazono groups resonate downfield (δ 8.0–10.5 ppm) due to strong hydrogen bonding .

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